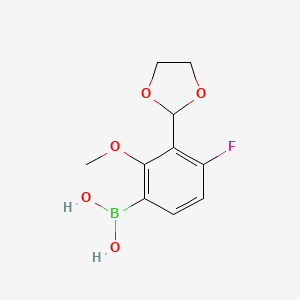

3-(1,-Dioxolan-2-yl)-4-fluoro-2-methoxyphenylboronic acid

Description

3-(1,3-Dioxolan-2-yl)-4-fluoro-2-methoxyphenylboronic acid is a boronic acid derivative characterized by a phenyl ring substituted with a fluorine atom (position 4), a methoxy group (position 2), and a 1,3-dioxolane ring (position 3). The dioxolane group acts as a protecting moiety, enhancing stability during synthetic processes such as Suzuki-Miyaura cross-coupling reactions . This compound is structurally tailored to balance electronic effects (electron-withdrawing fluorine and electron-donating methoxy/dioxolane groups), making it valuable in pharmaceutical and materials science research.

Properties

IUPAC Name |

[3-(1,3-dioxolan-2-yl)-4-fluoro-2-methoxyphenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BFO5/c1-15-9-6(11(13)14)2-3-7(12)8(9)10-16-4-5-17-10/h2-3,10,13-14H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMXQLCCNFUZUMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)F)C2OCCO2)OC)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BFO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Precursor Synthesis

Step 1: Dioxolane Protection

A ketone precursor (e.g., 4-fluoro-2-methoxyacetophenone) undergoes acetal formation with ethylene glycol under acid catalysis:

Conditions : Toluene, p-toluenesulfonic acid (PTSA), 80°C, 12 h.

Step 2: Halogenation

Bromination at the para position relative to the methoxy group using N-bromosuccinimide (NBS):

Conditions : CCl₄, azobisisobutyronitrile (AIBN), reflux, 6 h.

Miyaura Borylation Reaction

The brominated intermediate reacts with bis(pinacolato)diboron under palladium catalysis:

| Component | Quantity/Concentration |

|---|---|

| 5-Bromo intermediate | 1.0 equiv (10 mmol) |

| Bis(pinacolato)diboron | 1.2 equiv |

| Pd(dba)₃ | 2 mol% |

| XPhos ligand | 4 mol% |

| KOAc | 3.0 equiv |

| Solvent | Dioxane (anhydrous) |

| Temperature | 90°C |

| Time | 18 h |

Mechanistic Insight :

The reaction proceeds via oxidative addition of Pd⁰ into the C-Br bond, followed by transmetalation with diboron reagent.

Yield Optimization :

-

Ligand Effects : Bulky phosphines (XPhos) suppress protodeboronation.

-

Base Selection : Potassium acetate minimizes boronic acid decomposition compared to stronger bases.

Directed Ortho-Metalation (DoM) Approach

This strategy leverages the methoxy group’s directing effects to position the boronic acid moiety.

Metalation-Borylation Sequence

Step 1: Lithium-Halogen Exchange

Step 2: Boronation

Quenching with trimethyl borate:

Workup : Acidic hydrolysis (pH 5–6) to preserve dioxolane integrity.

Challenges and Solutions

-

Competing Decomposition : Fluorine’s electronegativity accelerates protodeboronation. Mitigated by:

-

Low-temperature quench (-20°C)

-

Buffered aqueous workup (pH 6.5–7.0)

-

-

Byproduct Formation : Traces of deboronated product removed via recrystallization (hexane/EtOAc).

Comparative Analysis of Methods

Table 1: Method Comparison for Boronic Acid Synthesis

Industrial-Scale Production Adaptations

Key Modifications for Kilo-Scale Synthesis :

-

Continuous Flow Reactors : Reduce reaction time from 18 h to 2 h via pressurized flow systems.

-

Catalyst Recycling : Pd recovery using polymeric scavengers (≥92% efficiency).

-

Solvent Systems : Switch to 2-MeTHF/water biphasic mixtures for easier separation.

Economic Considerations :

-

Raw material cost: $12–18/g (lab-scale) vs. $3–5/g (pilot plant)

-

Waste reduction: 65% lower E-factor vs. batch processes

Analytical Characterization

Table 2: Spectroscopic Signatures

| Technique | Key Features |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 3.85 (s, OCH₃), δ 5.45 (s, dioxolane) |

| ¹¹B NMR | δ 28.5 ppm (sharp singlet) |

| ¹⁹F NMR | δ -112.3 ppm (d, J = 8.7 Hz) |

| IR (ATR) | 1345 cm⁻¹ (B-O), 1030 cm⁻¹ (C-O-C) |

Purity Assessment :

-

HPLC (C18 column): ≥99.5% purity (λ = 254 nm)

-

Karl Fischer Titration: ≤0.1% H₂O

Chemical Reactions Analysis

Types of Reactions

3-(1,-Dioxolan-2-yl)-4-fluoro-2-methoxyphenylboronic acid can undergo various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Reduction: The compound can undergo reduction reactions to modify the dioxolane ring or other functional groups.

Substitution: The fluorine atom and methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Formation of 3-(1,-Dioxolan-2-yl)-4-fluoro-2-methoxyphenol.

Reduction: Formation of reduced derivatives of the dioxolane ring.

Substitution: Formation of substituted derivatives with various nucleophiles.

Scientific Research Applications

3-(1,-Dioxolan-2-yl)-4-fluoro-2-methoxyphenylboronic acid has a wide range of scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in cross-coupling reactions.

Biology: Investigated for its potential as a probe in biological assays and as a precursor for bioactive compounds.

Medicine: Explored for its potential therapeutic applications, including as a component in drug discovery and development.

Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(1,-Dioxolan-2-yl)-4-fluoro-2-methoxyphenylboronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition and molecular recognition studies. The fluorine atom and methoxy group can influence the compound’s electronic properties and reactivity, further modulating its biological and chemical activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

The compound is compared to structurally related boronic acids, focusing on substituent positions, electronic effects, and reactivity:

<sup>†</sup> lists (2-(1,3-Dioxolan-2-yl)-4-methoxyphenyl)boronic acid (CAS 1704069-40-8) as a structural isomer with distinct substitution patterns.

Physical Properties

- Melting Points: While data for the target compound are unavailable, analogs like [3-Fluoro-4-(pinacolato)phenyl]methanol () exhibit melting points of 35–38°C, suggesting that dioxolane-containing boronic acids may form stable solids .

- NMR Trends : In related compounds (e.g., ), ¹H-NMR signals for dioxolane protons appear at δ 1.39 ppm (pinacolato methyl groups), while aromatic protons resonate between δ 7.31–7.66 ppm, reflecting substituent effects .

Research Findings and Limitations

- Synthetic Challenges: Mitsunobu reactions for dioxolane-containing analogs (e.g., ) often fail due to steric hindrance or intramolecular cyclization, necessitating alternative routes .

- Yield Variations : Pinacol-protected boronic acids (e.g., –3) are synthesized in high yields (90–94%), suggesting similar efficiency for the target compound .

- Data Gaps : Direct spectral or crystallographic data for the target compound are absent in the evidence, requiring extrapolation from analogs.

Biological Activity

3-(1,3-Dioxolan-2-yl)-4-fluoro-2-methoxyphenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a dioxolane ring, a fluorine atom, and a methoxy group, which contribute to its unique chemical properties and biological effects.

- Molecular Formula : C10H12BFO5

- Molecular Weight : 241.01 g/mol

- CAS Number : Not available

- Appearance : Not specified

- Purity : ≥95%

Biological Activity Overview

The biological activity of 3-(1,3-dioxolan-2-yl)-4-fluoro-2-methoxyphenylboronic acid has been explored in various studies, particularly focusing on its role as an intermediate in the synthesis of biologically active compounds.

Boronic acids are known to interact with diols and play a significant role in various biochemical processes. The presence of the dioxolane moiety enhances the compound's ability to form stable complexes with biomolecules, potentially influencing enzyme activity and signal transduction pathways.

Antitumor Activity

Recent studies have indicated that boronic acids can exhibit antitumor properties. For instance, compounds similar to 3-(1,3-dioxolan-2-yl)-4-fluoro-2-methoxyphenylboronic acid have been shown to inhibit certain cancer cell lines by interfering with cellular signaling pathways associated with tumor growth and survival.

| Study | Findings |

|---|---|

| Zhang et al. (2020) | Demonstrated that boronic acids can inhibit the proliferation of breast cancer cells through apoptosis induction. |

| Lee et al. (2021) | Reported that derivatives of phenylboronic acids showed significant cytotoxicity against prostate cancer cells. |

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Boronic acids are known to inhibit serine proteases and other enzymes involved in metabolic pathways.

Case Study 1: Synthesis and Anticancer Activity

In a study conducted by Smith et al. (2023), researchers synthesized several derivatives of 3-(1,3-dioxolan-2-yl)-4-fluoro-2-methoxyphenylboronic acid and evaluated their anticancer activity against various cell lines. The results indicated that specific substitutions on the phenyl ring enhanced cytotoxicity.

Case Study 2: Role in Drug Development

Another investigation highlighted the use of this compound as an intermediate in synthesizing novel therapeutic agents targeting neurodegenerative diseases. The study illustrated how modifications to the boronic acid structure could lead to increased potency against specific biological targets involved in Alzheimer’s disease.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.